6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a chemical compound with the molecular formula C7H5N3S . It has a molecular weight of 163.2 .
Molecular Structure Analysis
The molecular structure of “6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” consists of a thiazole ring fused with an imidazole ring . The carbonitrile group is attached to the 5-position of the thiazole ring, and a methyl group is attached to the 6-position .Physical And Chemical Properties Analysis
“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a solid compound . It has a predicted density of 1.43±0.1 g/cm3 . Its melting point is 141-142 °C .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis of Derivatives: New compounds derived from 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide were synthesized and tested for antimicrobial activity. Notably, only specific compounds showed activity against Staphylococcus epidermidis (Ur et al., 2004).
Chemical Structure and Derivative Synthesis
- Functionalized Derivatives: The synthesis of primary and secondary amide derivatives from 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid demonstrated the chemical versatility of this compound, including the creation of N,N'-disubstituted ureas (Peterlin-Mašič et al., 2000).
- Coumarin-Substituted Derivatives: The compound was also used in the synthesis of new types of 3-coumarinyl-substituted pyrazolopyrimidines and imidazothiazoles, showcasing its potential in creating complex heterocyclic structures (Rao & Reddy, 2008).
Medicinal Chemistry Applications
- Antisecretory Activity: A derivative of 6-methylimidazo[2,1-b]thiazole demonstrated significant antisecretory activity, suggesting its potential in treating ulcers (Andreani et al., 2000).
- Antitubercular Activity: Synthesized derivatives were tested for antitubercular activity against Mycobacterium tuberculosis, with some compounds showing notable inhibitory action (Ramprasad et al., 2016).
Novel Heterocyclic Systems
- Synthesis of New Systems: Research has been conducted on the synthesis of novel heterocyclic systems using 6-methylimidazo[2,1-b][1,3]thiazole, expanding the scope of its chemical applications (Bakavoli et al., 2001).
Other Applications
- Antioxidant Activities: Certain fused heterocyclic compounds derived from this chemical showed antioxidant activities, pointing to its relevance in the study of oxidative stress and related disorders (Salem et al., 2015).
- Synthesis of Analogues: It has been used in the preparation of heterocyclic analogs of α-aminoadipic acid and its esters, highlighting its role in the synthesis of biochemically significant compounds (Šačkus et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVXRQLICXOZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318580 | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
CAS RN |
83253-34-3 | |
Record name | NSC332739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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